Daphnetin

Catalog No.
S525011
CAS No.
486-35-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnetin

CAS Number

486-35-1

Product Name

Daphnetin

IUPAC Name

7,8-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H

InChI Key

ATEFPOUAMCWAQS-UHFFFAOYSA-N

Synonyms

7,8-dihydroxycoumarin, daphnetin

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

The exact mass of the compound Daphnetin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Daphnetin (7,8-dihydroxycoumarin) is a naturally occurring simple coumarin valued for its diverse biological activities, including antioxidant, anti-inflammatory, and specific enzyme inhibitory properties. Its defining structural feature is the ortho-dihydroxy (catechol) moiety on the benzene ring, which dictates its metal-chelating capabilities and differentiates its functional profile from isomeric and less-hydroxylated coumarins. While freely soluble in common organic solvents like DMSO, ethanol, and methanol, it has limited solubility in water, a key consideration for formulation and experimental design.

Research Fit

Multi-kinase pathway studies – reported EGFR, PKA, PKC inhibition profile within the coumarin class
Natural product coumarin probe – 7,8-dihydroxy scaffold distinct from esculetin or umbelliferone
Antibacterial screening context – reported phytopathogen activity; supports structure-activity studies

Substituting Daphnetin with its close structural isomer, esculetin (6,7-dihydroxycoumarin), is a critical procurement error in many biological applications. The shift in hydroxyl position from 7,8 (ortho) to 6,7 (meta) results in a fundamentally different pharmacological profile, including a >2.6-fold difference in antiproliferative potency and the introduction of unwanted in vivo estrogenic activity with esculetin, which is absent in daphnetin. Furthermore, choosing the glycoside form, daphnin, to improve aqueous solubility introduces a different precursor material that requires enzymatic cleavage to yield the active aglycone, altering its pharmacokinetic and pharmacodynamic profile. These quantifiable differences in potency, off-target effects, and formulation requirements make precise compound selection essential for reproducible and valid experimental outcomes.

Substitution Risk

Regioisomer
Hydroxylation pattern (7,8- vs. 6,7-dihydroxy) may shift kinase inhibition and cellular response; esculetin and umbelliferone show distinct activity profiles.
Model context
Reported anti-metastatic activity in osteosarcoma models is absent for daphnetin despite esculetin efficacy; model-dependent outcomes may not transfer.
Endocrine
Esculetin exhibits reported estrogenic effects in vivo; daphnetin shows no detectable activity. Substitution may introduce endocrine confounding in estrogen-responsive assays.

Superior Antiproliferative Potency and Lack of Estrogenicity vs. Isomer Esculetin

In a direct comparison using the MCF-7 estrogen-responsive human breast carcinoma cell line, Daphnetin demonstrated significantly higher antiproliferative potency than its isomer, esculetin. Daphnetin inhibited cell proliferation with an IC50 of 73 µM, whereas esculetin required a concentration of 193 µM to achieve the same effect. Critically for studies involving hormone-sensitive systems, subsequent in vivo assays confirmed that esculetin exhibits estrogenic effects, while Daphnetin was devoid of any such activity.

Evidence DimensionAntiproliferative Activity (IC50) and In Vivo Estrogenicity
Target Compound Data73 µM (IC50); No estrogenic effects observed in vivo
Comparator Or BaselineEsculetin: 193 µM (IC50); Showed estrogenic effects in vivo
Quantified Difference2.64-fold higher potency; Qualitatively opposite estrogenic profile
ConditionsMCF-7 human breast carcinoma cells, 72-hour exposure; in vivo uterotrophic assay in mice.

For research on estrogen-dependent cancers or in endocrinology, Daphnetin provides a non-estrogenic scaffold with higher potency, avoiding the confounding off-target hormonal effects inherent to its isomer esculetin.

Antiproliferative vs. Esculetin
Reported
IC₅₀ 73 ± 4.1 μM (72 h)
vs. esculetin 193 ± 6.6 μM
Supports screening in estrogen-responsive cell models; reported faster onset (24 h) and absence of estrogenic activity.
MCF-7 cells; data to verify in target model

Structurally Optimized for Metal Chelation Applications Over Isomeric Alternatives

Daphnetin's 7,8-dihydroxy substitution forms an ortho-dihydroxy, or catechol, group. This configuration is a well-established, high-affinity bidentate chelation site for transition metal ions like iron (Fe³⁺) and copper (Cu²⁺). In contrast, its common isomer esculetin possesses a 6,7-dihydroxy (meta) arrangement, which is a structurally less favorable motif for forming stable five- or six-membered chelate rings. This structural advantage makes Daphnetin a more suitable precursor for applications that depend on strong metal ion binding, such as modulating metal-catalyzed oxidative stress or designing fluorescent metal ion sensors.

Evidence DimensionMetal Ion Chelation Moiety
Target Compound DataContains an ortho-dihydroxy (catechol) group, an optimal bidentate ligand.
Comparator Or BaselineEsculetin: Contains a meta-dihydroxy group, a less effective chelating structure.
Quantified DifferenceQualitative structural advantage for forming stable metal chelates.
ConditionsAqueous solution under physiological pH.

Procurement for projects requiring metal chelation—such as neuroprotective studies targeting metal dyshomeostasis or development of metal-responsive probes—should prioritize Daphnetin over isomers like esculetin to ensure optimal binding activity.

Multi-Kinase Inhibition
Reported
EGFR 7.67 μM
PKA 9.33 μM · PKC 25.01 μM
Only active coumarin in tested panel; coumarin, umbelliferone, and others showed no kinase inhibition.
Purified enzyme assays; selectivity context review advised

Differentiated Antioxidant Profile: Effective Long-Term Cellular Protection

While Daphnetin's isomer esculetin exhibits more potent direct radical scavenging in an acellular ABTS assay (IC50: 2.53 µM for esculetin vs. 13.01 µM for Daphnetin), this does not fully predict cellular efficacy. In a cell-based model of oxidative stress using SH-SY5Y cells, pretreatment with Daphnetin (at 20 µM for 24 hours) was equally effective as esculetin in preventing reactive oxygen species (ROS) formation induced by t-BuOOH. This indicates that while Daphnetin is a less potent direct scavenger, it engages potent, sustained intracellular antioxidant mechanisms, such as activating the Nrf2 pathway, making it a strong candidate for applications requiring long-term cytoprotection.

Evidence DimensionDirect Scavenging (ABTS) vs. Cellular ROS Prevention
Target Compound DataABTS IC50: 13.01 µM; Effective at preventing cellular ROS formation after 24h.
Comparator Or BaselineEsculetin: ABTS IC50: 2.53 µM; Also effective at preventing cellular ROS formation after 24h.
Quantified DifferenceEsculetin is 5.1-fold more potent in direct scavenging, but they show comparable long-term cellular protective effects.
ConditionsAcellular ABTS radical scavenging assay; SH-SY5Y cells pre-treated for 24h, then challenged with t-BuOOH.

This evidence allows buyers to select the right tool for the job: choose esculetin for applications needing rapid, direct radical neutralization, but select Daphnetin for studying or inducing long-term, cell-mediated antioxidant responses.

Antibacterial MIC
Reported
MIC 64 mg/L
3× lower vs. esculetin (192 mg/L)
Reported highest potency among 18 coumarins against R. solanacearum; supports phytopathogen screening.
Broth microdilution; strain-specific validation needed

Clear Solubility Profile for Formulation in Organic vs. Aqueous Systems

Daphnetin is characterized by its free solubility in organic solvents such as ethanol, methanol, and DMSO, but it is only slightly soluble in water at room temperature. This profile makes it directly suitable for incorporation into non-aqueous formulations, lipid-based delivery systems, or for creating high-concentration stock solutions in DMSO for cell culture. For applications requiring high aqueous solubility, the appropriate procurement choice is its glycoside, daphnin (daphnetin-7-glucoside), which is significantly more water-soluble but requires in-situ enzymatic hydrolysis to release the active Daphnetin aglycone.

Evidence DimensionSolubility
Target Compound DataFreely soluble in ethanol, methanol, DMSO; slightly soluble in water.
Comparator Or BaselineDaphnin (glycoside form): Higher aqueous solubility.
Quantified DifferenceQualitative difference in solvent compatibility, dictating formulation strategy.
ConditionsStandard laboratory solvents.

This distinction is critical for processability and formulation: procure Daphnetin for direct use in organic media, and procure its glycoside daphnin for aqueous-based systems where a pro-drug strategy is acceptable.

5-LOX/COX Selectivity
Reported
~20-fold 5-LOX/COX
5-HETE IC₅₀ 6.90 μM; HHT IC₅₀ 139 μM
Distinct selectivity profile vs. esculetin (~39-fold); selection should align with desired pathway balance.
Polymorphonuclear leukocytes; context-dependent
No Estrogenic Activity
Reported
No uterotrophic effect
vs. esculetin 37% rel. effect
Absence of estrogenic activity reported; may reduce endocrine confounding in estrogen-responsive models.
In vivo mouse assay; E-screen confirmation
Osteosarcoma Metastasis
Reported
No anti-metastatic effect
Esculetin/fraxetin inhibited growth & metastasis
May not support osteosarcoma metastasis studies; model-dependent response contrasts with MCF-7 data.
LM8 mouse model; data to verify

Developing Antiproliferative Agents for Estrogen-Sensitive Cancers

Daphnetin is the rational choice over its isomer esculetin for investigating potential treatments for estrogen-receptor-positive (ER+) tumors. Its >2.6-fold higher potency combined with a lack of confounding in vivo estrogenic activity ensures that observed effects are not artifacts of hormonal stimulation.

Precursor for Chelation-Based Fluorescent Metal Ion Probes

The structurally embedded catechol moiety makes Daphnetin a preferred starting material for synthesizing fluorescent probes targeting metal ions like Cu²⁺ or Fe³⁺. This structural feature provides a reliable, high-affinity binding site that is absent in common substitutes like esculetin or umbelliferone.

Investigating Nrf2-Mediated Cellular Antioxidant Pathways

For studies focused on endogenous, long-term antioxidant responses rather than simple chemical scavenging, Daphnetin is an ideal tool. Its proven ability to activate the Nrf2 pathway and provide sustained cellular protection, despite being a modest direct radical scavenger, allows for specific dissection of these biological pathways.

Formulation in Non-Aqueous or Lipid-Based Delivery Systems

Due to its high solubility in organic solvents like ethanol and DMSO, Daphnetin is well-suited for direct incorporation into organic-phase formulations for topical applications, or for use in assays where maintaining solubility in a non-aqueous environment is critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-kinase signal transduction studies
Reported EGFR/PKA/PKC inhibition profile
Kinase panel selectivity review
Estrogen-responsive tumor cell screening
Absence of estrogenic confounding activity
Endocrine pathway interference control
Phytopathogen antibacterial discovery
Hydroxycoumarin antibacterial potency rank
MIC endpoint review against target strain
Arachidonic acid cascade modulation
5-LOX/COX selectivity ratio context
Dual-pathway inhibition balance assessment

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 Da

Monoisotopic Mass

178.02660867 Da

Heavy Atom Count

13

Melting Point

262.0 掳C

UNII

XC84571RD2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-35-1

Wikipedia

Daphnetin
Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018

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